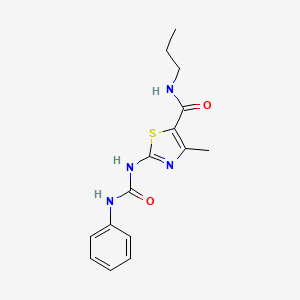
4-methyl-2-(3-phenylureido)-N-propylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis Techniques and Chemical Properties
The development of synthetic methodologies for thiazole derivatives has been a significant area of interest in medicinal chemistry due to their potential biological activities. A related synthesis technique involves the use of copper-catalyzed intramolecular cyclization, leading to the efficient production of 2-phenyl-4,5-substituted oxazoles, which are closely related to thiazole compounds. This method showcases the versatility in introducing various functional groups to the thiazole ring, which can be crucial for the development of new pharmaceuticals (Kumar et al., 2012).
Biological Activities and Potential Applications
The exploration of thiazole derivatives, including those similar to 4-methyl-2-(3-phenylureido)-N-propylthiazole-5-carboxamide, has led to the discovery of compounds with significant biological activities. For instance, new urea and thiourea derivatives doped with Febuxostat have shown promising antiviral and antimicrobial activities. These findings indicate the potential for thiazole derivatives to be developed into new therapeutic agents (Reddy et al., 2013).
Anticancer Potential
Research has highlighted the synthesis and evaluation of 2-phenylthiazole-4-carboxamide derivatives as potential anticancer agents. These compounds have been tested against various human cancer cell lines, indicating the role of specific substituents in enhancing cytotoxic activity. This research stream underscores the importance of thiazole derivatives in developing new anticancer therapies (Aliabadi et al., 2010).
Antimicrobial Applications
The discovery of novel 1H-1,2,3-triazole-4-carboxamides, featuring structural similarities to thiazole compounds, as antimicrobial agents opens new avenues for the development of treatments against various bacterial and fungal pathogens. These compounds have shown moderate to good activities against a range of primary pathogens, highlighting the versatility of thiazole and triazole derivatives in addressing antimicrobial resistance (Pokhodylo et al., 2021).
Properties
IUPAC Name |
4-methyl-2-(phenylcarbamoylamino)-N-propyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-3-9-16-13(20)12-10(2)17-15(22-12)19-14(21)18-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,16,20)(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXHTNUIAQKEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
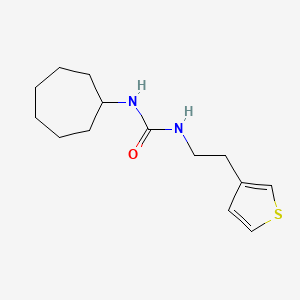

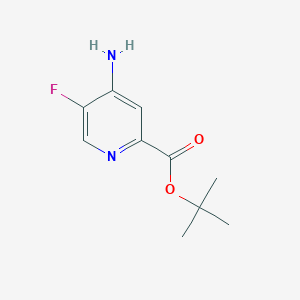
![1-(4-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2609681.png)
![4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2609682.png)


![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2609687.png)
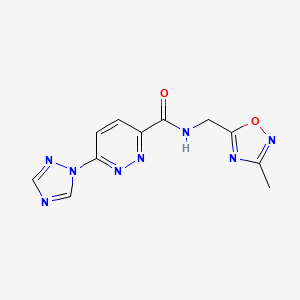
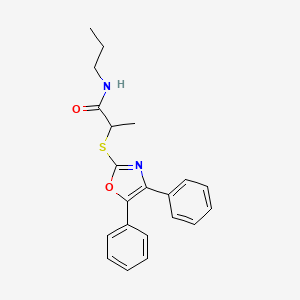
![(2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2609695.png)
![5-Methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2609696.png)
![2-(1-Naphthyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2609697.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2609698.png)
